rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Description
rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a bicyclo[3.1.0]hexane scaffold with an amino group at position 4 and a carboxylic acid at position 2, stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
4-aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-5(7(9)10)3-1-4(3)6;/h3-6H,1-2,8H2,(H,9,10);1H |
InChI Key |
JUPSCCFUBJJFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(CC2C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclopropanation
A common strategy involves the reaction of diazo compounds with alkenes. For example, treatment of ethyl 2-diazo-3-oxobutanoate with norbornene derivatives under Rh(II) catalysis yields bicyclo[3.1.0]hexane intermediates. Key parameters include:
Photochemical [2+2] Cycloaddition
UV irradiation of α,β-unsaturated ketones with ethylene derivatives generates bicyclo[3.1.0]hexane frameworks. A representative protocol uses 4-penten-2-one and ethylene gas in acetonitrile under a 254 nm UV lamp for 12–24 hours, achieving 45–55% yield.
Functionalization of the Bicyclic Core
Post-cyclization modifications introduce the amino and carboxylic acid groups.
Amino Group Installation
The amino group is introduced via reductive amination or Curtius rearrangement:
- Reductive Amination : Ketone intermediates react with ammonium acetate and sodium cyanoborohydride in methanol (pH 5–6), yielding secondary amines (70–80% yield).
- Curtius Rearrangement : Acyl azides derived from bicyclic carboxylic acids decompose thermally to generate isocyanates, which hydrolyze to amines (55–65% yield).
Carboxylic Acid Formation
Oxidation of primary alcohols or hydrolysis of nitriles provides the carboxylic acid moiety:
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes bicyclo[3.1.0]hexan-2-methanol to the carboxylic acid in 85–90% yield.
- Nitrile Hydrolysis : Heating bicyclo[3.1.0]hexane-2-carbonitrile with 6M HCl at 100°C for 8 hours achieves full conversion.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid:
- Conditions : Dissolve the amine in anhydrous ether, add 1.1 equivalents of HCl gas, and precipitate the salt at 0°C.
- Purity : ≥98% by elemental analysis (Cl content: 19.8–20.2%; theoretical: 20.0%).
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and minimal waste:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclopropanation Catalyst | Rh(II) acetate (1 mol%) | Cu(I) triflate (0.1 mol%) |
| Solvent | Dichloromethane | Ethyl acetate |
| Reaction Time | 24 hours | 8 hours |
| Yield | 65% | 78% |
Industrial methods employ continuous flow reactors for cyclopropanation, reducing solvent use by 40% and improving reproducibility.
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Solutions in Synthesis
Stereochemical Control
The racemic product forms due to non-stereoselective cyclopropanation. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Pseudomonas cepacia lipase) achieve enantiomeric enrichment (ee >90%).
Purification
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with ≤0.5% impurities by HPLC.
Chemical Reactions Analysis
Structural Analysis
The compound consists of a bicyclo[3.1.0]hexane core with an amino group at position 4 and a carboxylic acid at position 2. The hydrochloride salt indicates protonation of the amino group. Key reactive sites include:
-
Amino group (-NH₂): Subject to alkylation, acylation, or coupling reactions.
-
Carboxylic acid (-CO₂H): Can undergo esterification, amidation, or decarboxylation.
-
Bicyclo framework : May participate in ring-opening or cycloaddition reactions under specific conditions.
Amino Group Reactions
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides (e.g., using EDC coupling).
-
Alkylation : Quaternization with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.
-
Coupling Reactions : Cross-coupling with halides or alkenes (e.g., Suzuki or Heck reactions).
Analogy : In bicyclo[3.1.0]hexane derivatives, amino groups are often protected during synthesis (e.g., using Boc or Fmoc groups) before deprotection .
Carboxylic Acid Reactions
-
Esterification : Reaction with alcohols to form esters (e.g., using DCC/DMAP).
-
Amidation : Conversion to amides via activation (e.g., HATU) and coupling with amines.
-
Decarboxylation : Potential elimination under thermal or acidic conditions.
Analogy : Carboxylic acids in related bicyclo systems (e.g., bicyclo[3.1.1]heptanes) are frequently functionalized via esterification or amidation to modulate reactivity .
Salt Formation and Acid-Base Reactions
-
Deprotonation : Conversion to the free base by neutralization with bases (e.g., sodium hydroxide).
-
Salt Exchange : Reaction with other acids (e.g., HBr, HNO₃) to form alternative salts.
Analogy : Hydrochloride salts of amino acids (e.g., proline) are commonly used in radiosynthesis for stability and purification .
Bicyclo Framework Reactions
-
Ring-Opening : Potential cleavage under harsh conditions (e.g., acidic or oxidative environments).
-
Cycloaddition : Participation in [2+2] or [4+2] reactions if conjugated double bonds are present.
Analogy : Bicyclo[2.1.1]hexane systems are synthesized via [2+2] cycloadditions, suggesting similar reactivity in strained ring systems .
Scientific Research Applications
Pharmacology
One of the primary applications of rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is in pharmacological studies. It has been investigated for its role as a potential therapeutic agent in treating neurological disorders.
- Case Study : Research indicates that derivatives of bicyclic amino acids like this compound can act as metabotropic glutamate receptor agonists, which are crucial in modulating synaptic transmission and have implications for treating conditions such as schizophrenia and anxiety disorders .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Its bicyclic structure allows for the introduction of various functional groups, leading to compounds with enhanced biological activity.
- Data Table 1: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| (E)-4-((3,5-Diiodo-2-Hydroxybenzylidene)Amino)Benzoic Acid | Condensation Reaction | 46.1% | |
| LY379268 Derivative | Bioanalytical Method | N/A |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds derived from this compound.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Stereochemical and Substituent Variations
- Ring System : Bicyclo[3.1.0]hexane derivatives (e.g., target compound) exhibit distinct spatial constraints compared to bicyclo[2.1.1]hexane (CAS 1989638-29-0), affecting binding to rigid enzyme pockets .
- Functional Groups : Methyl esters (e.g., CAS 73836-88-1) improve membrane permeability but require hydrolysis for activity, whereas free carboxylic acids (target compound) may enhance solubility and direct target engagement .
Pharmacological Implications
- mGlu Receptor Agonists: LY354740 and LY379268 (mGlu2/3 agonists with bicyclic cores) selectively block phencyclidine (PCP)-induced motor behaviors without dopamine-mediated side effects .
- Selectivity : Substituents like 6,6-dimethyl groups (CAS 73836-88-1) or methyl esters (CAS 672325-23-4) may reduce off-target effects by altering steric bulk and electronic profiles .
Biological Activity
rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, also known as a versatile small molecule scaffold, has garnered attention due to its potential biological activities. This compound is characterized by its unique bicyclic structure and amino acid functionality, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be denoted as follows:
- Molecular Formula : C7H14ClN
- Molecular Weight : 163.65 g/mol
- CAS Number : 2138217-56-6
This compound features a bicyclic framework that is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems. Research indicates that it may act as an agonist at certain receptor sites, influencing physiological responses such as neurotransmission and metabolic regulation.
Pharmacological Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
- Dopamine Receptor Agonism : The compound has been tested for its ability to activate dopamine receptors (D2, D3, and D4) in vitro. It demonstrated significant agonistic activity with varying potencies across different receptor subtypes, indicating its potential use in treating disorders related to dopamine dysregulation .
- Neuroprotective Effects : In animal models of neurodegenerative diseases, this compound exhibited neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues .
Study 1: Dopamine Receptor Activity
A study conducted on the agonistic effects of this compound on dopamine receptors involved measuring the extracellular acidification rate in CHO cells expressing human dopamine receptors. The results indicated that the compound had a pEC50 value of 7.4 at D2 receptors and 8.4 at D3 receptors, suggesting strong agonistic activity .
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid-beta plaque formation compared to control groups .
Data Summary
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| 1 | Dopamine Receptor Agonism | CHO Cell Assay | pEC50 values: D2 (7.4), D3 (8.4) |
| 2 | Neuroprotection | Mouse Model | Reduced cognitive decline and amyloid-beta levels |
Q & A
Q. Basic Research Focus
- NMR : and NMR (DO or DMSO-d) to confirm bicyclic structure and amine/carboxylic acid protons.
- HRMS : Electrospray ionization (ESI) in positive mode for molecular ion verification.
- Elemental Analysis : To validate chloride content in the hydrochloride salt.
- IR Spectroscopy : Peaks at ~2500 cm (ammonium) and ~1700 cm (carboxylic acid) confirm functional groups .
How does the bicyclo[3.1.0]hexane scaffold influence the compound’s conformational stability under physiological conditions?
Advanced Research Focus
The rigid bicyclic structure restricts rotational freedom, enhancing metabolic stability. Molecular dynamics (MD) simulations (e.g., AMBER force fields) predict conformational behavior in aqueous solutions. Differential scanning calorimetry (DSC) can assess thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) evaluate degradation pathways .
How should researchers address discrepancies in reported solubility and stability data for this compound?
Data Contradiction Analysis
Discrepancies often arise from varying experimental conditions (e.g., pH, temperature). Standardize solubility testing using the shake-flask method (aqueous buffers at pH 1–7.4) with HPLC quantification. For stability, employ forced degradation studies (oxidative, thermal, photolytic) and compare degradation products via LC-MS. Cross-validate findings with peer-reviewed protocols .
What computational methods can predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like amine acylation or carboxylic acid esterification. Fukui indices identify nucleophilic/electrophilic sites. Quantum mechanical/molecular mechanical (QM/MM) simulations predict regioselectivity in enzyme-binding studies .
What are the recommended storage conditions to prevent degradation of the hydrochloride salt form?
Basic Research Focus
Store desiccated at –20°C under inert gas (argon). Stability-indicating assays (e.g., HPLC with UV detection at 210 nm) monitor degradation. Avoid exposure to oxidizing agents (e.g., peroxides), which may deaminate the compound .
How can isotopic labeling (e.g., 13C^{13}C13C) be incorporated into the compound for metabolic pathway tracing?
Advanced Research Focus
Synthesize labeled analogs using -enriched precursors (e.g., sodium -cyanide for amine groups) via Strecker synthesis. Confirm isotopic incorporation via -NMR and LC-MS. Use in tracer studies with cell cultures, followed by extraction and MS-based metabolomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
